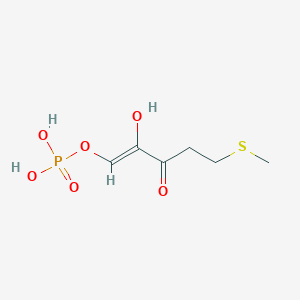
2-Hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate is a hydroxyalkyl phosphate, an oxoalkyl phosphate, an aliphatic sulfide and a methyl sulfide. It is a conjugate acid of a this compound(2-). It is a tautomer of a 5-(methylsulfanyl)-2,3-dioxopentyl phosphate.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- The compound has been studied in the context of chemical synthesis and structural analysis. For instance, Prechelmacher, Mereiter, and Hammerschmidt (2018) explored the α-hydroxyphosphonate-phosphate rearrangement in a noncyclic substrate, providing insights into the stereochemistry at the phosphorus atom of similar compounds (Prechelmacher, Mereiter, & Hammerschmidt, 2018).
Stability in Biological Contexts
- Conrad, Müller, and Eisenbrand (1986) conducted studies on the stability of trialkyl phosphates and related compounds in alkaline and neutral solutions, modeling for hydrolysis of phosphotriesters in DNA (Conrad, Müller, & Eisenbrand, 1986).
Biosynthetic Studies and Enzymatic Activity
- Research by Raschke, Fellermeier, and Zenk (2005) on (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate, a key intermediate in the biosynthesis of certain compounds, sheds light on the biosynthetic pathways and enzymatic activities relevant to similar compounds (Raschke, Fellermeier, & Zenk, 2005).
Application in Drug Synthesis and Prodrug Studies
- Farrow et al. (1990) synthesized aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives, including a compound structurally similar to 2-Hydroxy-5-(methylsulfanyl)-3-oxopent-1-enyl phosphate, for evaluating their potential as prodrugs (Farrow et al., 1990).
Isoprenoid Biosynthesis
- Wolff et al. (2003) and Wolff et al. (2002) investigated the biosynthesis of isoprenoids, specifically examining compounds like (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate, revealing the role of such compounds in the biosynthesis pathway (Wolff et al., 2003) and (Wolff et al., 2002).
Enzyme Kinetics and Catalysis
- Studies like those by Xu et al. (2010) on the paramagnetic intermediates of enzymes under steady-state conditions provide valuable insights into the enzyme kinetics and catalysis processes relevant to compounds such as this compound (Xu et al., 2010).
Metabolic Profiling and Plant Studies
- Rivasseau et al. (2009) conducted metabolic profiling studies in plant leaves, examining compounds like 2-C-methyl-D-erythritol 2,4-cyclodiphosphate, which shares similarities with the compound , thus providing insights into its role in plant metabolism (Rivasseau et al., 2009).
Biomarker Studies
- Research by Zhao et al. (2019) on urinary biomarkers for flame retardants, including aryl organophosphate compounds, can be relevant for understanding the metabolism and detection of compounds like this compound in biological systems (Zhao et al., 2019).
Therapeutic Perspectives and Drug Target Studies
- Allamand et al. (2023) explored the MEP pathway for antibacterial drug development, providing insights into how compounds like this compound could be relevant in therapeutic applications (Allamand et al., 2023).
Propriétés
Formule moléculaire |
C6H11O6PS |
|---|---|
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
[(Z)-2-hydroxy-5-methylsulfanyl-3-oxopent-1-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H11O6PS/c1-14-3-2-5(7)6(8)4-12-13(9,10)11/h4,8H,2-3H2,1H3,(H2,9,10,11)/b6-4- |
Clé InChI |
YIEMFVNCENFBSD-XQRVVYSFSA-N |
SMILES isomérique |
CSCCC(=O)/C(=C/OP(=O)(O)O)/O |
SMILES |
CSCCC(=O)C(=COP(=O)(O)O)O |
SMILES canonique |
CSCCC(=O)C(=COP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


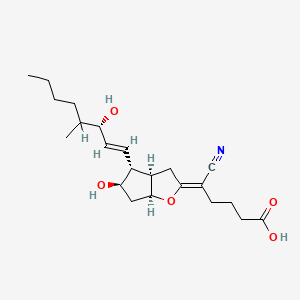

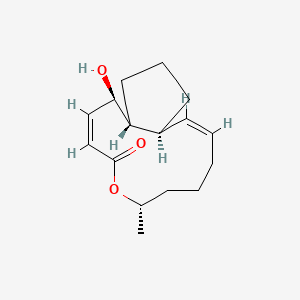
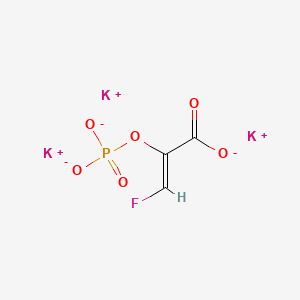
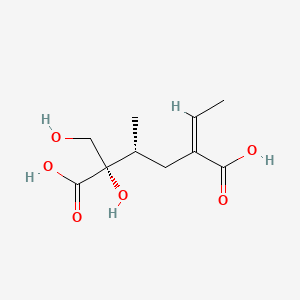
![[(1S,13S,14S,15E,17R)-15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol](/img/structure/B1235134.png)
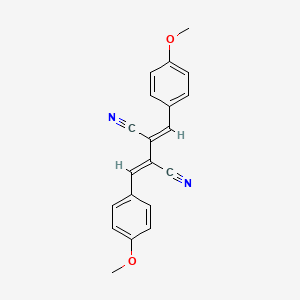
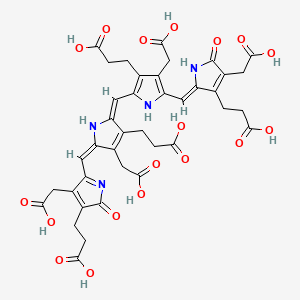

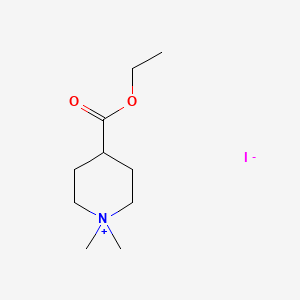
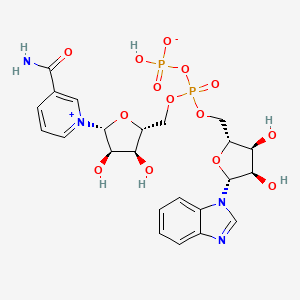
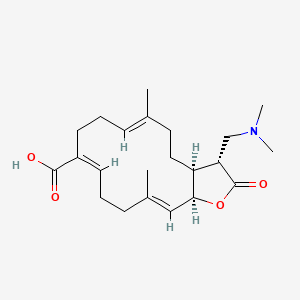

![4-[(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-N-[(E)-(3-oxocyclohexylidene)amino]benzamide](/img/structure/B1235148.png)
